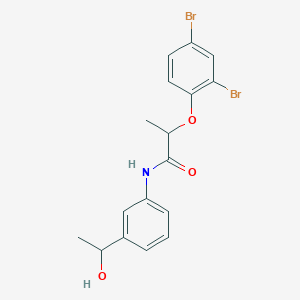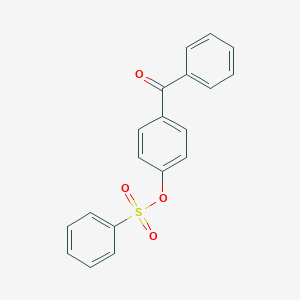
2-(1-naphthyl)-N-(2-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-naphthyl)-N-(2-phenoxyphenyl)acetamide, commonly known as NPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPPA belongs to the class of organic compounds known as acetanilides, which are widely used as analgesics and antipyretics. In recent years, NPPA has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of NPPA is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX enzymes, NPPA reduces the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
NPPA has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory disorders. In addition, NPPA has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPPA possesses several advantages as a research tool. It is readily available and relatively inexpensive compared to other compounds with similar pharmacological properties. Moreover, it has been extensively studied in various preclinical models, making it a well-established research tool. However, NPPA also has certain limitations. It exhibits poor solubility in water, which limits its use in aqueous-based assays. In addition, it may exhibit off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
The potential therapeutic applications of NPPA are vast and varied. Further research is needed to fully understand the mechanism of action of NPPA and its potential therapeutic applications. Future studies should focus on elucidating the molecular targets of NPPA and its effects on various signaling pathways. In addition, the development of novel analogs of NPPA with improved pharmacological properties may provide new avenues for the treatment of various disease conditions.
Métodos De Síntesis
The synthesis of NPPA involves the reaction of 2-naphthylamine and 2-phenoxybenzoic acid in the presence of acetic anhydride and concentrated sulfuric acid. The reaction proceeds via an acylation mechanism, where the acetyl group from acetic anhydride is transferred to the amine group of 2-naphthylamine. The resulting intermediate is then coupled with 2-phenoxybenzoic acid to form NPPA. The final product is obtained by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
NPPA has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and osteoarthritis. In addition, NPPA has also been investigated for its anticancer properties and has shown promising results in various preclinical studies.
Propiedades
Fórmula molecular |
C24H19NO2 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
2-naphthalen-1-yl-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C24H19NO2/c26-24(17-19-11-8-10-18-9-4-5-14-21(18)19)25-22-15-6-7-16-23(22)27-20-12-2-1-3-13-20/h1-16H,17H2,(H,25,26) |
Clave InChI |
AUDJFRKYULHTKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290545.png)
![N-(4-methoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290546.png)
![N-benzyl-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290547.png)
![4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290548.png)
![2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)

![3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B290558.png)
![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)
![Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290561.png)
![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)
![Ethyl 4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B290564.png)

![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)